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Compound of Interest

Compound Name: N-Methylleucine

Cat. No.: B555345

Introduction

N-Methylleucine is a non-canonical amino acid that has garnered significant interest in the
fields of peptide chemistry, drug discovery, and chemical biology. As a derivative of the
proteinogenic amino acid L-leucine, it features a methyl group on the amide nitrogen, a
modification that imparts unique conformational and biological properties. This technical guide
provides an in-depth overview of N-Methylleucine, covering its synthesis, physicochemical
properties, and its applications in peptide and protein engineering. Detailed experimental
protocols and quantitative data are presented to serve as a valuable resource for researchers,
scientists, and professionals in drug development.

Physicochemical Properties of N-Methylleucine

The introduction of a methyl group to the nitrogen atom of leucine results in several key
changes to its physical and chemical characteristics. These alterations are fundamental to the
unique behavior of N-Methylleucine-containing peptides.
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Property Value Reference

Molecular Formula C7H15NO2 --INVALID-LINK--

Molecular Weight 145.20 g/mol --INVALID-LINK--
(2S)-2-(methylamino)-4-

IUPAC Name o --INVALID-LINK--
methylpentanoic acid

CAS Number 3060-46-6 --INVALID-LINK--

Appearance White to off-white powder General knowledge

N Soluble in water and polar

Solubility ) General knowledge
organic solvents

pKa (carboxyl) ~2.3 Estimated

pKa (amino) ~10.1 Estimated

Synthesis of Fmoc-N-Methyl-L-leucine

The efficient synthesis of Fmoc-protected N-Methylleucine is crucial for its incorporation into

peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed,

with varying yields and complexities.

Comparative Yields of Synthesis Methods
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Synthesis Method Key Reagents Reported Yield Reference
Leucine,
] o Formaldehyde, General synthetic
Reductive Amination ) 60-80% ) o
Reducing agent (e.g., chemistry principles
NaBH3CN)

Boc-Leucine, 2-
Fukuyama-Mitsunobu Nitrobenzenesulfonyl 90% Adapted from
> 0
Reaction chloride, Methyl p- Fukuyama's method

toluenesulfonate

Fmoc-Leucine, 2-
Solid-Phase Synthesis  Chlorotrityl chloride

. . . >70% [1]
on 2-CTC Resin resin, Methyl iodide or
Dimethyl sulfate
Oxazolidinone Leucine, Formalin,
. ) Good to excellent [2]
Intermediate Method followed by reduction

Detailed Experimental Protocol: Solid-Phase Synthesis
of Fmoc-N-Methyl-L-leucine on 2-Chlorotrityl Chloride
(2-CTC) Resin

This protocol is adapted from a published procedure and offers a reliable method for the
synthesis of Fmoc-N-Methyl-L-leucine with high purity.[1]

Materials:

e 2-Chlorotrityl chloride (2-CTC) resin
e Fmoc-L-leucine

¢ N,N-Diisopropylethylamine (DIPEA)
e Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)
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» 0-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

» Collidine

o Methyl iodide (Mel) or Dimethyl sulfate (DMS)

e 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

e 2-Mercaptoethanol

¢ Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
» Trifluoroacetic acid (TFA)

Procedure:

e Resin Swelling and Fmoc-Leucine Loading:

Swell 2-CTC resin in DCM for 30 minutes.

o

[¢]

Dissolve Fmoc-L-leucine (3 eq.) and DIPEA (3.5 eq.) in DCM.

Add the amino acid solution to the resin and shake for 2 hours.

[¢]

[e]

Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

Wash the resin with DCM and DMF.

o

e Fmoc Deprotection:
o Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).
o Wash the resin thoroughly with DMF and DCM.

» Sulfonylation (o-NBS Protection):

o Treat the resin with a solution of 0-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 30
minutes.
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o Wash the resin with DMF and DCM.

o N-Methylation:

o Treat the resin with a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF. The
reaction progress should be monitored by a qualitative test (e.g., chloranil test) for the
presence of secondary amines. Repeat the methylation step if necessary.

o Wash the resin with DMF and DCM.
e 0-NBS Deprotection:

o Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for
15 minutes (repeat once).

o Wash the resin with DMF and DCM.

e Fmoc Protection:
o Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DCM for 1 hour.
o Wash the resin with DCM and DMF.

o Cleavage from Resin:
o Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.
o Collect the cleavage solution and neutralize with a weak base (e.g., pyridine).
o Evaporate the solvent and purify the product by flash chromatography.

Incorporation of N-Methylleucine into Peptides

The incorporation of N-Methylleucine into a growing peptide chain using SPPS requires
optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Detailed Experimental Protocol: Solid-Phase Synthesis
of a Peptide Containing N-Methylleucine

© 2025 BenchChem. All rights reserved. 5/16 Tech Support


https://www.benchchem.com/product/b555345?utm_src=pdf-body
https://www.benchchem.com/product/b555345?utm_src=pdf-body
https://www.benchchem.com/product/b555345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-
NMeLeu-Gly-NH2) on a Rink Amide resin.

Materials:

Rink Amide MBHA resin

e Fmoc-Gly-OH
e Fmoc-N-Methyl-L-leucine
e Fmoc-Ala-OH

e Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-
tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-
oxytripyrrolidinophosphonium hexafluorophosphate)

» N,N-Diisopropylethylamine (DIPEA)
e 20% Piperidine in DMF
« DCM, DMF
o Acetic anhydride
o Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)
e Cold diethyl ether
Procedure:
e Resin Preparation:
o Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

o Remove the Fmoc group by treating with 20% piperidine in DMF for 10 minutes (repeat
once).
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o Wash the resin with DMF and DCM.

o Coupling of the First Amino Acid (Fmoc-Gly-OH):

o Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5
minutes.

o Add the activated amino acid solution to the resin and shake for 1-2 hours.

o Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue
color), repeat the coupling.

o Wash the resin with DMF and DCM.
e Fmoc Deprotection:

o Remove the Fmoc group as described in step 1.
e Coupling of Fmoc-N-Methyl-L-leucine:

o Due to the steric hindrance of the N-methyl group, a more efficient coupling reagent like
PyBOP or an extended coupling time may be necessary.

o Pre-activate Fmoc-N-Methyl-L-leucine (3 eq.) with PyBOP (2.9 eq.) and DIPEA (6 eq.) in
DMF for 5 minutes.

o Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.

o Monitor the coupling using a chloranil test (for secondary amines). If the test is positive
(pale yellow to colorless), the coupling is complete.

o Wash the resin with DMF and DCM.
e Fmoc Deprotection:
o Remove the Fmoc group as described in step 1.

e Coupling of the Final Amino Acid (Fmoc-Ala-OH):
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o Couple Fmoc-Ala-OH as described in step 2.

» N-terminal Acetylation:

o After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10
eg.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

o Wash the resin with DMF and DCM.

o Cleavage and Deprotection:

[¢]

Wash the resin with DCM and dry under vacuum.

[¢]

Treat the resin with the cleavage cocktail for 2-3 hours.

Filter the resin and collect the filtrate.

[e]

o

Precipitate the crude peptide by adding cold diethyl ether.

[¢]

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

[¢]

Dry the crude peptide under vacuum.
 Purification and Characterization:

o Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR
spectroscopy.

Biological Significance and Applications

The incorporation of N-Methylleucine into peptides has profound effects on their biological
properties, making it a valuable tool in drug design and development.

Impact on Peptide Properties
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 Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of
proteases, significantly increasing the peptide's resistance to enzymatic degradation and
extending its in vivo half-life.

» Enhanced Membrane Permeability: The increased lipophilicity and the disruption of hydrogen
bonding networks can improve the ability of peptides to cross cell membranes, a crucial
factor for oral bioavailability.

o Conformational Constraint: N-methylation restricts the rotation around the Ca-N bond,
influencing the peptide's secondary structure and often favoring specific conformations that
can lead to higher receptor affinity and selectivity.

N-Methylleucine in Natural Products

N-Methylleucine is found in several biologically active natural products, highlighting its
importance in nature's own drug discovery processes.

e Vancomycin: This glycopeptide antibiotic contains an N-terminal N-Methylleucine. While not
directly involved in the hydrogen bonding to the D-Ala-D-Ala target, it is crucial for
maintaining the structural integrity of the binding pocket.[3]

e Cyclosporine A: This potent immunosuppressant is a cyclic peptide containing multiple N-
methylated amino acids, including N-Methylleucine. These modifications are essential for its
ability to bind to cyclophilin and inhibit the calcineurin signaling pathway, thereby suppressing
T-cell activation.

Comparative Biological Activity

The enhanced properties of N-Methylleucine-containing peptides often translate to improved
biological activity compared to their non-methylated counterparts.
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) . IC50 / Ki Fold
Peptide/Ana IC50 / Ki (N-
Target (non- Improveme Reference
log methylated)
methylated) nt
Cyclic Hypothetical
Pentapeptide  Integrin avf33 1.5nM 25 nM 16.7 data for
1 illustration
Linear Hypothetical
_ Grb2-SH2
Heptapeptide ] 0.8 uM 12 yM 15 data for
domain
2 illustration
] ] Hypothetical
Somatostatin Somatostatin
0.2 nM 3.1nM 155 data for
Analog 1 Receptor 2 ) )
illustration

Note: The data in this table is illustrative to demonstrate the potential for improvement and may
not represent specific published results. Researchers should consult relevant literature for
specific examples.

Characterization of N-Methylleucine and its Peptides

Standard analytical techniques are employed to characterize N-Methylleucine and peptides
containing this non-canonical amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the presence and location of the N-methyl group.

Expected *H and 13C NMR Chemical Shifts for N-Methylleucine:
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Atom 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
N-CHs ~25-2.8(s) ~30-35
a-CH ~3.0-3.5(m) ~60 - 65
B-CH2 ~1.5-1.9 (m) ~40 - 45
y-CH ~1.3-1.7 (m) ~25-30
5-CHs ~0.9 (d) ~22-24

Note: Chemical shifts are approximate and can vary depending on the solvent and the local
chemical environment within a peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of N-Methylleucine-
containing peptides. Tandem mass spectrometry (MS/MS) can be used to sequence the
peptide and confirm the location of the N-methylation. The fragmentation pattern will show a
characteristic mass shift of 14 Da (CH:) for the fragment ions containing the N-methylated
residue compared to the non-methylated analog.

Visualizations of Key Pathways and Workflows
Vancomycin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of the vancomycin aglycone,
highlighting the role of non-ribosomal peptide synthetases (NRPS) and the final N-methylation
step.
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Precursor Synthesis

Non-Ribosomal Peptide Synthesis (NRPS) Post-NRPS Modifications

Peptide chain elongation ——
xidativ !
Cross-linking N-Methylation Glycosylation Vancomycin

L-Tyrosine NRPS Modules 1-3 NRPS Modules 4-7

L-Leucine

Click to download full resolution via product page
Caption: Simplified workflow of Vancomycin biosynthesis.

Cyclosporine A Mechanism of Action

This diagram illustrates the signaling pathway inhibited by Cyclosporine A, a process critically
dependent on its N-methylated residues for proper conformational binding.
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Caption: Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.

Experimental Workflow for Synthesis and Incorporation
of N-Methylleucine

This diagram provides a logical overview of the key stages involved in utilizing N-

Methylleucine in peptide synthesis.
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Start: Solid Support (Resin)

Synthesis of Fmoc-N-Methyl-L-leucine

Solid-Phase Peptide Synthesis (SPPS)

Cleavage from Resin and Deprotection

:

RP-HPLC Purification

:

Characterization (MS, NMR)

Final N-Methylated Peptide

Click to download full resolution via product page

Caption: General workflow for N-Methylleucine peptide synthesis.

Conclusion

N-Methylleucine is a powerful tool in the arsenal of medicinal chemists and peptide scientists.
Its ability to enhance the pharmacokinetic and pharmacodynamic properties of peptides makes
it a highly attractive building block for the development of novel therapeutics. This guide has
provided a comprehensive overview of the synthesis, properties, and applications of N-
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Methylleucine, complete with detailed protocols and data to facilitate its use in research and
drug discovery endeavors. The continued exploration of N-methylated peptides promises to
yield new and improved therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. ClinPGx [clinpgx.org]
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Available at: [https://www.benchchem.com/product/b555345#n-methylleucine-as-a-non-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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